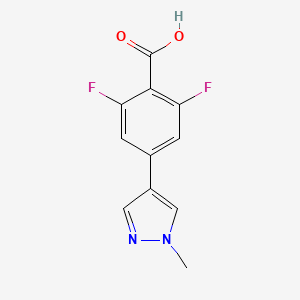![molecular formula C14H10F2O2 B8164526 3,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164526.png)
3,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound with the molecular formula C14H10F2O2. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a biphenyl structure, with a carboxylic acid functional group at the para position of one of the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 3-methylbiphenyl.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3,5-difluorobenzene with 3-methylbiphenyl. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene.
Oxidation: The resulting biphenyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the para position.
Industrial Production Methods: Industrial production of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid derivatives.
Reduction: 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions due to its ability to stabilize metal complexes.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with enhanced thermal and chemical resistance.
作用機序
The mechanism by which 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers to form active catalytic species. In biochemical studies, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various scientific fields.
類似化合物との比較
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 3,5-Difluoro-3’-ethyl-[1,1’-biphenyl]-4-carboxylic acid
- 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-carboxylic acid
Comparison:
- Uniqueness: The specific positioning of the fluorine atoms and the methyl group in 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Reactivity: The presence of fluorine atoms enhances the compound’s reactivity in substitution reactions compared to non-fluorinated analogs.
- Applications: While similar compounds may share some applications, the unique structure of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid makes it particularly valuable in specific catalytic and biochemical studies.
特性
IUPAC Name |
2,6-difluoro-4-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-3-2-4-9(5-8)10-6-11(15)13(14(17)18)12(16)7-10/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMBFOKPAFEVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
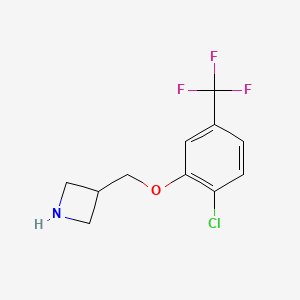
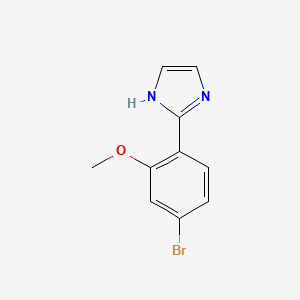
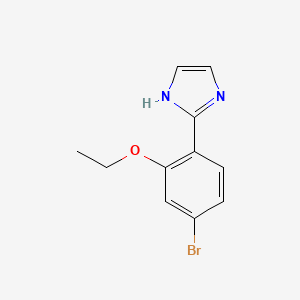
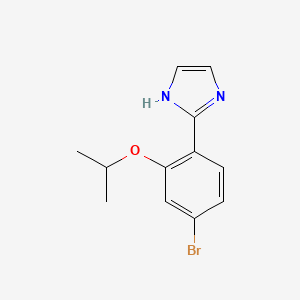


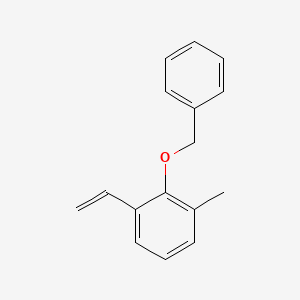
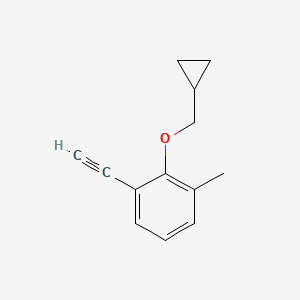

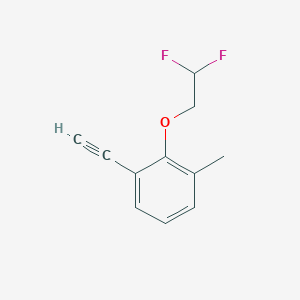
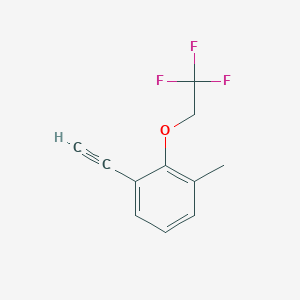
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164533.png)
![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164536.png)
